
N-cyclohexyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine
Descripción general
Descripción
N-cyclohexyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine, also known as CPI-455, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression and play a significant role in various cellular processes, including inflammation, cell cycle progression, and apoptosis. CPI-455 has been identified as a potential therapeutic agent for the treatment of cancer, inflammation, and other diseases.
Mecanismo De Acción
N-cyclohexyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine targets the BET family of proteins, specifically the bromodomains of BRD2, BRD3, BRD4, and BRDT. BET proteins are involved in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional machinery to specific genes. By inhibiting the bromodomains of BET proteins, N-cyclohexyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine disrupts the interaction between BET proteins and acetylated histones, leading to the downregulation of gene expression.
Biochemical and Physiological Effects:
N-cyclohexyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been shown to have significant biochemical and physiological effects. In cancer cells, N-cyclohexyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. In macrophages and monocytes, N-cyclohexyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine reduces the production of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory effects. N-cyclohexyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has also been shown to have anti-fibrotic effects in a mouse model of lung fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclohexyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine is its specificity for the BET family of proteins. This allows for targeted inhibition of BET proteins without affecting other proteins or cellular processes. However, one limitation of N-cyclohexyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine is its stability in aqueous solutions. N-cyclohexyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has poor solubility in water, which can make it challenging to use in lab experiments.
Direcciones Futuras
There are several future directions for the study of N-cyclohexyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine. One potential application is in the treatment of cancer, particularly in combination with other therapeutic agents. N-cyclohexyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has also been suggested as a potential treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Future studies could investigate the safety and efficacy of N-cyclohexyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine in animal models of these diseases. Additionally, the development of more stable analogs of N-cyclohexyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine could improve its solubility and bioavailability, making it a more effective therapeutic agent.
Aplicaciones Científicas De Investigación
N-cyclohexyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer. N-cyclohexyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophages and monocytes. This suggests that N-cyclohexyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine may have potential as an anti-inflammatory agent.
Propiedades
IUPAC Name |
N-cyclohexyl-6-pyrazol-1-ylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5/c1-2-5-11(6-3-1)17-12-9-13(15-10-14-12)18-8-4-7-16-18/h4,7-11H,1-3,5-6H2,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEJHOSZMIZICW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC(=NC=N2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



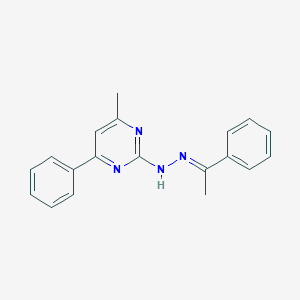
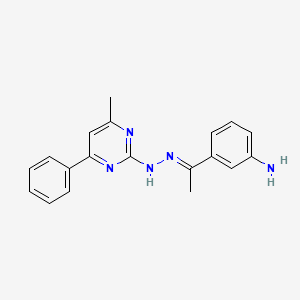
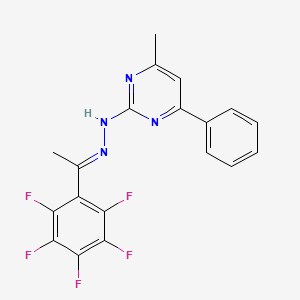
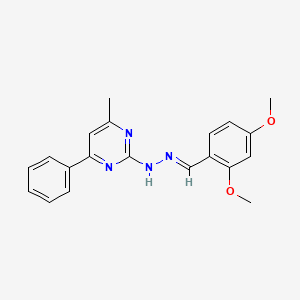
![4-[6-(4-nitrophenoxy)-2-phenyl-4-pyrimidinyl]morpholine](/img/structure/B3843598.png)
![ethyl 4-[(4-methylphenyl)amino]-2-(methylthio)-5-pyrimidinecarboxylate](/img/structure/B3843603.png)
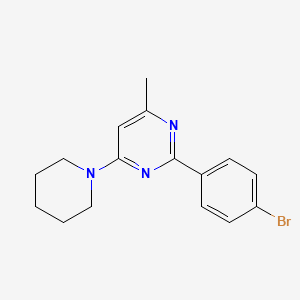

![4-{[2-(4-bromophenyl)-6-(4-morpholinyl)-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B3843624.png)
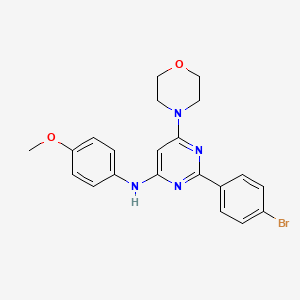
![1-(4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}phenyl)ethanone](/img/structure/B3843634.png)
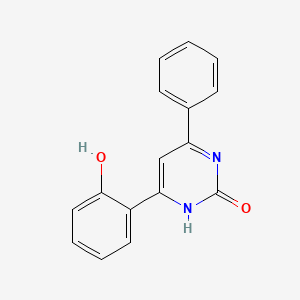
![5-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3843657.png)
![2,3a-dimethyloctahydroisoxazolo[2,3-a]benzimidazole-2,4(2H)-diol](/img/structure/B3843659.png)